Cas no 1451391-80-2 (5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride)

5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride is a boronic acid derivative featuring a morpholinomethyl substituent at the ortho position relative to the boronic acid group. This compound is commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures in pharmaceutical and materials chemistry. The hydrochloride salt enhances stability and solubility, making it suitable for controlled reaction conditions. The fluorine substituent can influence electronic properties and reactivity, offering selectivity in coupling reactions. Its well-defined structure and consistent purity ensure reliable performance in synthetic applications, particularly in the development of complex organic molecules.
5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride structure
1451391-80-2 structure
Product Name:5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride
CAS No:1451391-80-2
MF:C11H16BClFNO3
MW:275.512045860291
MDL:MFCD21332940
CID:4600584
Update Time:2025-05-20

5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride
    • 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, HCl
    • (5-fluoro-2-(morpholinomethyl)phenyl)boronic acid hydrochloride
    • [5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride
    • C11H15BFNO3.ClH
    • BIC39180
    • Y2836
    • Z1563
    • D71752
    • 5-Fluoro-2-(morpholinomethyl)phenylboronic acid HCl
    • 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride
    • MDL: MFCD21332940
    • Inchi: 1S/C11H15BFNO3.ClH/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H
    • InChI Key: PMNHTRQBVOIROF-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(=C(B(O)O)C=1)CN1CCOCC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Topological Polar Surface Area: 52.9

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5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1451391-80-2)5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride
Order Number:A1134109
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:36
Price ($):248.0
Email:sales@amadischem.com

Additional information on 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride

5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride: A Comprehensive Overview

The compound 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride (CAS No. 1451391-80-2) is a highly specialized chemical entity with significant applications in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which combines a boronic acid group with a morpholinomethyl substituent on a fluorophenyl ring. The presence of the fluorine atom at the 5-position of the phenyl ring introduces electronic effects that can influence reactivity and selectivity in various chemical reactions.

Recent advancements in chemical synthesis have highlighted the importance of boronic acids as key intermediates in the construction of complex molecular frameworks. The hydrochloride salt form of this compound ensures stability and solubility, making it an ideal candidate for use in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are pivotal in the development of novel pharmaceutical agents and advanced materials.

The morpholinomethyl group attached to the phenyl ring adds a layer of complexity to the molecule, enhancing its potential for participation in hydrogen bonding and other non-covalent interactions. This feature is particularly advantageous in drug design, where such interactions can significantly impact bioavailability and target binding affinity. Recent studies have demonstrated that compounds with similar structural motifs exhibit promising pharmacological profiles, underscoring the value of this compound as a building block in medicinal chemistry.

In terms of synthesis, 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride can be prepared through a variety of routes, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. The choice of synthetic methodology depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product. Researchers have explored green chemistry approaches to optimize these processes, reducing environmental impact while maintaining high yields.

The applications of this compound extend beyond traditional organic synthesis. Its ability to participate in versatile reactions makes it a valuable tool in the development of functional materials, such as organic semiconductors and stimuli-responsive polymers. For instance, recent breakthroughs in materials science have leveraged boronic acids to create self-healing polymers with unprecedented mechanical properties.

From a pharmacological perspective, 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride has shown potential as an intermediate in the synthesis of bioactive molecules targeting various disease states. Its role as a precursor in drug discovery programs highlights its importance in advancing therapeutic interventions for conditions such as cancer, inflammation, and neurodegenerative disorders.

In conclusion, 5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride (CAS No. 1451391-80-2) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with its versatile reactivity and applicability across multiple disciplines, positions it as an indispensable component in contemporary research and development efforts.

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Amadis Chemical Company Limited
(CAS:1451391-80-2)5-Fluoro-2-(morpholinomethyl)phenylboronic acid, hydrochloride
A1134109
Purity:99%
Quantity:5g
Price ($):248.0
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